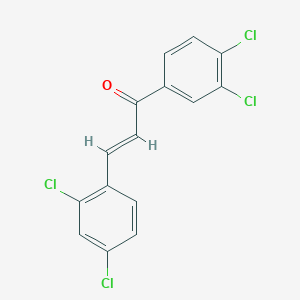
(2E)-3-(2,4-Dichlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(2,4-Dichlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one, also known as 3,4-dichloro-2-propenyl-2,4-dichlorophenyl ketone (DPDK), is a widely studied organic compound with a variety of applications in scientific research. It is a powerful, yet selective, inhibitor of enzymes, and has been used in the study of several biochemical processes, including cancer and inflammation. DPDK has also been used in the development of new drugs and therapeutic agents.
Aplicaciones Científicas De Investigación
DPDK has been used in a variety of scientific research applications. It has been used in the study of cancer and inflammation, and as a tool to study the mechanisms of action of various drugs and therapeutic agents. DPDK has also been used in the development of new drugs, including those targeting cancer and inflammation. In addition, DPDK has been used in the study of enzyme inhibition, and has been shown to be a potent and selective inhibitor of several enzymes.
Mecanismo De Acción
The mechanism of action of DPDK is not fully understood. However, it is believed that DPDK binds to the active site of enzymes, blocking their activity. This inhibits the enzyme’s ability to catalyze the reaction, resulting in the inhibition of the biochemical process.
Biochemical and Physiological Effects
DPDK has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase (COX), lipoxygenase (LOX), and 5-lipoxygenase (5-LOX). Inhibition of these enzymes results in the inhibition of the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the development of inflammation and other diseases. In addition, DPDK has been shown to inhibit the activity of several cancer-related proteins, such as Akt, mTOR, and STAT3, which are involved in the progression of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPDK has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective inhibitor of several enzymes, making it a useful tool in the study of biochemical processes. In addition, it is relatively easy to synthesize and is relatively inexpensive. However, DPDK is not suitable for in vivo experiments due to its toxicity.
Direcciones Futuras
There are several potential future directions for the use of DPDK. One potential direction is the development of more selective inhibitors of enzymes, which could be used to study specific biochemical pathways. In addition, DPDK could be used to develop new drugs and therapeutic agents for the treatment of cancer and inflammation. Finally, DPDK could be used in the study of other diseases, such as Alzheimer’s and Parkinson’s, as it has been shown to inhibit the activity of several proteins involved in these diseases.
Métodos De Síntesis
DPDK is synthesized in a two-step process. The first step involves the reaction of 2,4-dichlorophenylacetic acid with (2E)-3-(2,4-Dichlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-onephenylacetic acid, in the presence of a base, to form the intermediate (2E)-3-(2,4-Dichlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-onephenylacetic acid ethyl ester. This intermediate is then reacted with ethyl chloroformate to form the final product, DPDK. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Propiedades
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl4O/c16-11-4-1-9(13(18)8-11)3-6-15(20)10-2-5-12(17)14(19)7-10/h1-8H/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCWBCIPYMWDBG-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C=CC2=C(C=C(C=C2)Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,4-Dichlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl-[4-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine, 95%](/img/structure/B6317820.png)
![5-Fluoro-4'-methyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B6317822.png)
![Cyclopentyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317823.png)
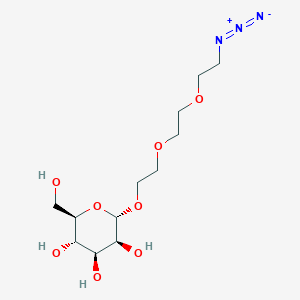
![Benzyl-[3-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine, 95%](/img/structure/B6317844.png)
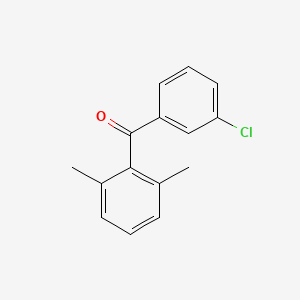

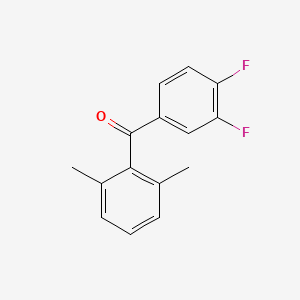


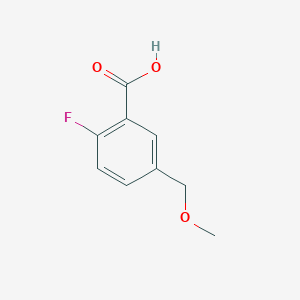
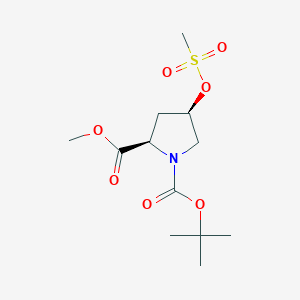
![Dimethyl-(4-{[3-(2H-pyrazol-3-yl)-benzylamino]-methyl}-phenyl)-amine, 95%](/img/structure/B6317911.png)
